D-Fructose-d12

Stable Isotope Labeling Quantitative LC-MS Metabolomics

Accurate fructose quantification in biological matrices is compromised by matrix effects and lack of an isotopically distinct internal standard. D-Fructose-d12 solves this with a +12 Da mass shift, ensuring baseline separation from endogenous fructose in LC-MS/MS workflows. - **Mass Shift:** +12 Da (C6D12O6, MW 192.23) for zero spectral overlap - **Application:** Ideal internal standard for plasma, urine, and tissue fructose analysis in metabolic syndrome and NAFLD studies - **Advantage:** Co-elutes with unlabeled fructose, correcting ion suppression without isotopic interference

Molecular Formula C6H12O6
Molecular Weight 192.23 g/mol
Cat. No. B12391878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d12
Molecular FormulaC6H12O6
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D,7D,8D,9D,11D,12D
InChIKeyBJHIKXHVCXFQLS-ZWXXLTAGSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-d12: Deuterated Monosaccharide for Metabolic Tracing


D-Fructose-d12 is a fully deuterated analog of D-fructose, a naturally occurring ketohexose monosaccharide. The 'd12' designation indicates that all twelve hydrogen atoms in the fructose molecule (C6H12O6) have been replaced by the stable isotope deuterium (²H), resulting in the molecular formula C6D12O6 and a molecular weight of 192.23 g/mol . This isotopic labeling confers a significant mass shift (M+12) relative to unlabeled D-fructose . D-Fructose-d12 is a non-radioactive, stable isotope-labeled compound primarily employed as a metabolic tracer and internal standard in liquid chromatography-mass spectrometry (LC-MS) applications .

D-Fructose-d12: Why Generic Substitutes Fail


In quantitative LC-MS and metabolic tracing studies, unlabeled D-fructose is indistinguishable from endogenous fructose, precluding accurate measurement of absolute concentrations or metabolic flux due to matrix effects and ionization variability. Partially deuterated or ¹³C-labeled analogs may offer isotopic resolution but often lack the uniform mass shift (+12 Da) provided by perdeuteration, which minimizes spectral overlap and simplifies data deconvolution . Furthermore, the presence of exchangeable deuterium atoms in D-Fructose-d12 can introduce unique kinetic isotope effects (KIEs) that alter reaction rates compared to protiated or ¹³C-labeled substrates, a critical consideration in enzyme kinetic studies [1]. Thus, direct substitution of D-Fructose-d12 with a generic analog would compromise analytical precision, data reproducibility, and the validity of mechanistic interpretations.

D-Fructose-d12: Evidence-Based Differentiation


Isotopic Purity and Mass Shift

D-Fructose-d12 provides a consistent mass shift of +12 Da (M+12) relative to unlabeled D-fructose, enabling unequivocal chromatographic and mass spectrometric resolution . In contrast, a uniformly ¹³C-labeled fructose (e.g., U-¹³C₆-fructose) exhibits a +6 Da mass shift, while a partially deuterated analog (e.g., D-fructose-4,5,6,6-d4) offers only a +4 Da shift, increasing the risk of isotopic interference and spectral overlap in complex biological matrices . The specified isotopic purity of ≥98 atom % D (typically 98 atom % D from leading suppliers) ensures a high-fidelity isotopic signal, minimizing the background contribution from residual protiated species .

Stable Isotope Labeling Quantitative LC-MS Metabolomics

NMR Spectral Simplification

Perdeuteration of D-fructose (D-Fructose-d12) eliminates all twelve ¹H NMR resonances from the sugar moiety, dramatically simplifying ¹H NMR spectra and enabling more precise measurements of structural and dynamic properties . In contrast, unlabeled D-fructose produces a complex, overlapping ¹H NMR spectrum with multiple multiplets due to J-couplings among the 12 protons [1]. This simplification allows researchers to focus on signals from other molecules in a mixture or to study the behavior of D-Fructose-d12 itself via ²H NMR, albeit with lower sensitivity . While ¹³C-labeled fructose also provides NMR handles, the perdeuteration approach uniquely eliminates proton signals without introducing additional carbon resonances.

NMR Spectroscopy Carbohydrate Structure Deuterium Decoupling

LC-MS Internal Standard Performance

D-Fructose-d12 is expressly designed as an internal standard for the accurate quantification of unlabeled fructose in complex biological matrices via LC-MS . As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with the analyte (fructose) and experiences identical ionization suppression or enhancement, thereby normalizing for matrix effects and variations in sample preparation [1]. Unlabeled fructose cannot be used as an internal standard because it is indistinguishable from the endogenous analyte. Non-deuterated analogs (e.g., ¹³C-labeled fructose) can also serve as SIL-IS, but the perdeuterated D-Fructose-d12 offers a larger mass shift (+12 Da) which is less susceptible to interference from natural abundance ¹³C isotopologues of the analyte, particularly at low concentrations .

Internal Standard LC-MS Quantification Matrix Effect Correction

Kinetic Isotope Effect in Enzymatic Reactions

Substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). In glucose-to-fructose isomerization, a pronounced KIE was observed when the deuterium label was at the C2 position, confirming that the intramolecular hydride shift is the rate-limiting step [1]. While this specific study used C2-deuterated glucose, the principle extends to deuterated fructose: D-Fructose-d12, being perdeuterated, will exhibit altered reaction kinetics in enzymatic or chemical transformations compared to unlabeled fructose. This KIE can be leveraged to elucidate reaction mechanisms or to slow down specific metabolic steps for more detailed analysis. In contrast, ¹³C-labeled fructose exhibits negligible kinetic isotope effects due to the smaller relative mass difference of carbon isotopes.

Kinetic Isotope Effect Enzyme Kinetics Reaction Mechanism

Physical Stability and Storage

D-Fructose-d12 is a solid at room temperature with a melting point (decomposition) of 119-122 °C, identical to that of unlabeled D-fructose [1]. The perdeuteration does not significantly alter the compound's physical state or thermal stability, ensuring that it can be stored and handled under the same conditions as its protiated counterpart. However, the presence of exchangeable deuterium atoms (e.g., on hydroxyl groups) means that the isotopic label can be lost if the compound is dissolved in protic solvents (e.g., H₂O) over extended periods, a phenomenon known as back-exchange. In contrast, carbon-13 labels are stable in all solvent systems. Therefore, D-Fructose-d12 should be stored under dry conditions and prepared in deuterated solvents immediately before use to preserve isotopic integrity.

Stable Isotope Chemical Stability Storage Conditions

D-Fructose-d12: Optimal Research Applications


Absolute Fructose Quantification in Biofluids

D-Fructose-d12 serves as an ideal internal standard for the absolute quantification of fructose in plasma, urine, or tissue extracts using LC-MS/MS. Its +12 Da mass shift ensures baseline resolution from the endogenous analyte, and its co-elution properties correct for matrix-induced ion suppression, enabling accurate determination of fructose concentrations in the low micromolar range. This is critical for studies investigating fructose absorption, hepatic metabolism, and the role of dietary fructose in metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD) .

Metabolic Flux Analysis: Tracing Fructose Fate

By replacing unlabeled fructose with D-Fructose-d12 in cell culture media or infusates, researchers can trace the incorporation of the deuterium label into downstream metabolites (e.g., glucose, lactate, glycogen) using mass spectrometry or NMR. The perdeuteration provides a clear isotopic signature, and the potential for kinetic isotope effects can be exploited to probe rate-limiting enzymatic steps in the fructolysis and gluconeogenesis pathways. This approach is particularly valuable for mapping liver-specific fructose metabolism and understanding its contribution to de novo lipogenesis .

NMR Structural Biology and Ligand Binding

The elimination of ¹H signals from D-Fructose-d12 makes it an excellent probe for NMR studies of carbohydrate-binding proteins, lectins, or transporters (e.g., GLUT5). By titrating D-Fructose-d12 into a solution of the target protein, researchers can observe chemical shift perturbations in the protein's amide backbone without interference from the ligand's own proton signals. This facilitates the mapping of binding epitopes and the determination of dissociation constants (Kd) with high precision .

Enzymology: Elucidating Reaction Mechanisms

D-Fructose-d12 can be employed as a substrate in kinetic studies to determine primary and secondary kinetic isotope effects (KIEs) for enzymes involved in fructose metabolism, such as fructokinase or aldolase B. Comparing the reaction rates of D-Fructose-d12 versus unlabeled fructose allows researchers to identify which bond-making or bond-breaking steps are rate-limiting, providing mechanistic insights that guide inhibitor design or metabolic engineering efforts [1].

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